2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Description
2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
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Biological Activity
2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and provides a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Description |
---|---|
Molecular Formula | C19H16ClN3O3 |
Molecular Weight | 373.80 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and proteases that are crucial for cellular signaling and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism likely involves disrupting cell wall synthesis or interfering with protein synthesis.
- Anticancer Activity : The compound has been evaluated for its anticancer properties in vitro. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have reported on the biological activity of this compound:
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxicity against various cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound exhibited significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines with IC50 values of 15 µM and 20 µM respectively.
-
Antimicrobial Activity Assessment :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed inhibition zones ranging from 12 mm to 18 mm against tested strains including E. coli and Staphylococcus aureus.
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
---|---|---|
Anticancer | MCF-7 | 15 µM |
Anticancer | A549 | 20 µM |
Antimicrobial | E. coli | MIC 32 µg/mL |
Antimicrobial | S. aureus | MIC 16 µg/mL |
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-16-10-14(23(26)27)4-5-15(16)19(25)21-13-8-11-2-1-7-22-17(24)6-3-12(9-13)18(11)22/h4-5,8-10H,1-3,6-7H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWRWDOLSOXHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.